molecular formula C19H22N2O2 B6054208 N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide

N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide

Cat. No.: B6054208
M. Wt: 310.4 g/mol
InChI Key: DDWMBYGZPYAQCY-UHFFFAOYSA-N
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Description

N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a propanamide group attached to a phenyl ring, which is further substituted with a 2-methyl-5-{[(2-methylphenyl)acetyl]amino} group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide typically involves a multi-step process. One common synthetic route includes the acylation of 2-methyl-5-aminoacetophenone with 2-methylphenylacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to a coupling reaction with propanoyl chloride to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)acetamide
  • N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)butanamide

Uniqueness

N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide is unique due to its specific substitution pattern and the presence of both methyl and acetyl groups. This structural arrangement can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[2-methyl-5-[[2-(2-methylphenyl)acetyl]amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-4-18(22)21-17-12-16(10-9-14(17)3)20-19(23)11-15-8-6-5-7-13(15)2/h5-10,12H,4,11H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWMBYGZPYAQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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